molecular formula C8H8I2 B1170599 Blue 16 CAS No. 1342-79-6

Blue 16

Cat. No.: B1170599
CAS No.: 1342-79-6
Attention: For research use only. Not for human or veterinary use.
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Description

Blue 16, also known as Phthalocyanine, is a large, aromatic, macrocyclic organic compound valued for its exceptional stability and versatile electronic properties. This compound is composed of four isoindole units linked by a ring of nitrogen atoms, forming a two-dimensional geometry with an extensive 18 π-electron system. The profound delocalization of these π-electrons is responsible for its strong absorption of light, making it particularly useful as a blue or green dye and pigment. In research settings, Phthalocyanine and its metal complexes (MPc) serve as valuable compounds in advanced applications. They are actively investigated for use in organic solar cells due to their effectiveness as electron-donors and -acceptors, contributing to the development of next-generation photovoltaic devices. Furthermore, their catalytic properties are exploited for various reactions, including the oxidation of methane, phenols, and alcohols, as well as in C–C bond formation and reduction processes. Additional research areas include the use of certain metal phthalocyanines as photosensitizers in non-invasive cancer treatments via photodynamic therapy, and their ability to form nanostructures for potential applications in electronics and biosensing. The compound is thermally very stable, often subliming rather than melting at temperatures above 500 °C. Unsubstituted Phthalocyanine is known for its low solubility in common solvents but can be dissolved in strong acids like sulfuric acid, while the introduction of substituents can dramatically increase solubility and tune its electrochemical properties. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal consumption.

Properties

CAS No.

1342-79-6

Molecular Formula

C8H8I2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Fluorescence Properties

Key Compounds for Comparison :

  • Compound 14 : A triarylborane with a yellowish fluorescence in the solid state and blue fluorescence in acetone .
  • Compound 15 : Exhibits yellowish-white fluorescence upon UV irradiation but lacks detailed spectroscopic analysis .

Structural Determinants :

  • Substituent Effects : The aryl groups in Blue 16 are optimized to enhance fluorescence quantum yield. In contrast, compound 14 ’s substituents may introduce steric hindrance or electronic effects that reduce stability in solution.
  • phenol-ester) significantly stabilize complexes. This principle may explain differences in photostability between this compound and analogs .

Table 1: Fluorescence Properties of Triarylboranes

Compound Fluorescence Color (Solid) Fluorescence Color (Acetone) Phosphorescence Observed? Reference
14 Yellowish Blue Not reported
15 Yellowish-white Not reported Not reported
16 None (pure in solution) Blue No

Functional Comparisons with Other Blue-Emitting Compounds

  • Methylene Blue (): A phenothiazine dye used medically, unrelated structurally but shares "blue" nomenclature.
  • Roquefortine (): A neurotoxic alkaloid found in blue cheese, unrelated to triarylboranes.
  • ElectroTen-Blue Competent Cells () : A biological product with "blue" in its name due to screening markers, functionally distinct from This compound .

Research Implications and Gaps

  • Applications : This compound ’s pure fluorescence makes it suitable for OLEDs and fluorescence-based sensors. Its lack of phosphorescence at room temperature requires further study to optimize emission efficiency.
  • Unresolved Questions :
    • Why does This compound lack phosphorescence, unlike other triarylboranes?
    • How do solvent polarity and substituent electronic effects modulate its fluorescence?
    • Can structural modifications enhance its stability in industrial applications?

Preparation Methods

Bromination of Anthraquinone Precursors

Anthraquinone derivatives undergo electrophilic substitution using brominating agents (e.g., Br₂/FeBr₃). Positional selectivity for the 4-position may be achieved through directing groups or steric effects. Patent CN102352123A describes ball milling with phthalocyanine derivatives to activate intermediates, a technique potentially adaptable to HC this compound synthesis.

N-Methylation and Purification

Secondary amine formation likely employs methylating agents (e.g., methyl iodide) under basic conditions. Post-synthetic purification involves solvent extraction (isopropyl alcohol, xylenes) and salt precipitation, as evidenced by residual NaCl and CaCl₂ in final products.

Stabilization and Formulation

HC this compound demonstrates stability in aqueous formulations (≤4 hours at room temperature). Nonionic surfactants (e.g., S-60) enhance dispersion, while antioxidants mitigate oxidative degradation during storage.

Comparative Analysis with Structurally Related Dyes

Anthraquinone vs. Phthalocyanine Dyes

Unlike phthalocyanine-based Pigment Blue 60, HC this compound lacks metal coordination sites, relying on π-π interactions for hair binding. This distinction necessitates different purification strategies, as phthalocyanine derivatives require sulfuric acid treatment, whereas HC this compound avoids harsh acids to prevent decomposition.

Natural Blue Dyes

Natural alternatives like gardenia blue (genipin-glycine adducts) exhibit inferior temperature stability (>20% degradation at 80°C), justifying synthetic dyes’ dominance in high-durability applications.

Quality Control and Analytical Characterization

Batch consistency is ensured through:

  • HPLC Purity Analysis : >99.3% at 254 nm

  • Residual Solvent Testing : Gas chromatography for N-methyl-2-pyrrolidinone

  • Halide Content Verification : 16.94–17.21% bromide via ion chromatography

Stability studies confirm formulation homogeneity (±2% variation over 28 days), critical for consumer safety.

Toxicological and Regulatory Considerations

HC this compound is classified under Acute Toxicity Category 4 (H302). Key findings include:

  • Mutagenicity : Negative in Ames tests (TA98, TA100, TA1535 strains)

  • Skin Sensitization : No evidence in murine local lymph node assays

  • Nitrosamine Risk : Secondary amine structure necessitates strict control of nitrosating agents during synthesis.

The SCCS permits use at ≤3% concentration, emphasizing the absence of in vivo genotoxicity .

Q & A

Basic Research Questions

How to formulate a research question for studying Blue 16's ecological impact?

Methodological Answer:

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question addresses gaps in invasive species management .
  • Use the PICO framework (Population: Blue Catfish; Intervention: Tracking methods; Comparison: Native species; Outcome: Movement patterns) to structure hypotheses .
  • Example: "How do Blue Catfish movement dynamics in the Chesapeake Bay compare to native species, and what environmental factors drive these patterns?"

What experimental design considerations are critical for tracking this compound's movement patterns?

Methodological Answer:

  • Control Variables: Standardize environmental factors (e.g., temperature, salinity) across study sites to isolate behavioral drivers .
  • Replication: Use multiple tracking stations (e.g., 4+ study sites) to validate spatial patterns and reduce sampling bias .
  • Data Collection: Deploy acoustic telemetry tags and GPS loggers, ensuring calibration protocols align with manufacturer specifications .

How to ensure data reproducibility in longitudinal studies of this compound?

Methodological Answer:

  • Documentation: Maintain a detailed lab notebook with timestamps, equipment settings, and environmental conditions (e.g., water pH, temperature) .
  • Metadata Standards: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data archiving, including CSV files of movement coordinates and timestamps .
  • Peer Review: Share protocols via pre-registration platforms (e.g., Open Science Framework) to enable independent verification .

Advanced Research Questions

How to resolve contradictions in this compound movement data across studies?

Methodological Answer:

  • Triangulation: Cross-validate findings using mixed methods (e.g., combining telemetry data with stomach content analysis or isotope tracing) .
  • Sensitivity Analysis: Test if statistical outliers (e.g., a fish moving 200 km vs. 50 km) persist after adjusting for seasonal migration or equipment error .
  • Meta-Analysis: Aggregate datasets from prior studies (e.g., Smith et al. 2020; Flock 2025) to identify consensus patterns or contextual discrepancies .

How to design interdisciplinary studies integrating genomics and ecology for this compound?

Methodological Answer:

  • Collaborative Frameworks: Establish shared objectives between geneticists (e.g., population structure analysis) and ecologists (e.g., migration impact assessments) .
  • Data Integration: Use GIS platforms to overlay genetic diversity maps with movement trajectories, ensuring coordinate reference systems (CRS) are consistent .
  • Ethical Compliance: Obtain permits for tissue sampling and adhere to ABS (Access and Benefit-Sharing) guidelines for genetic resources .

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